1-methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine
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Overview
Description
1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with piperidine derivatives under controlled conditions. One common method includes the use of reductive amination, where the pyrazole derivative is reacted with a piperidine aldehyde in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of solvent-free conditions and recyclable catalysts can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or catalytic hydrogenation to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Halogenated pyrazole derivatives, amines, thiols.
Major Products Formed:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structural modifications. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole: A simpler analog with similar reactivity but lacking the piperidine moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in cross-coupling reactions.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A structurally related compound with different substituents on the pyrazole ring.
Uniqueness: 1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-4-amine is unique due to its combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and material science .
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-methyl-N-(1-methylpyrazol-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C10H18N4/c1-13-5-3-9(4-6-13)12-10-7-11-14(2)8-10/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
IQAALIADOQQDCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CN(N=C2)C |
Origin of Product |
United States |
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